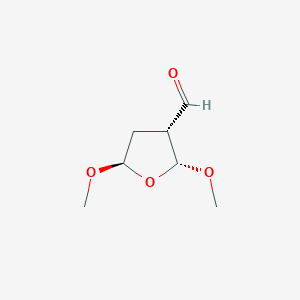
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMOC and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMOC is not well understood. However, it is believed that DMOC acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a reaction to form a chiral product.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DMOC. However, studies have shown that DMOC can inhibit the growth of cancer cells and has anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using DMOC in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral compounds. However, DMOC is expensive and can be difficult to synthesize, which limits its use in large-scale experiments.
Future Directions
There are several future directions for the research on DMOC. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of DMOC in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of DMOC and its potential biochemical and physiological effects.
Conclusion
In conclusion, DMOC is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMOC can be synthesized using different methods, and it has been used as a building block for the synthesis of various compounds. DMOC has anti-inflammatory properties and can inhibit the growth of cancer cells. However, DMOC is expensive and can be difficult to synthesize, which limits its use in large-scale experiments. There are several future directions for the research on DMOC, including the development of new synthesis methods and the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals.
Synthesis Methods
DMOC can be synthesized using different methods, including the oxidation of (2R,3R,5R)-2,5-dimethoxytetrahydrofuran-3-carbaldehyde, the oxidation of (2R,3R,5R)-2,5-dimethoxypentanal, and the oxidation of (2R,3R,5R)-2,5-dimethoxy-1,4-dioxane-3-carbaldehyde. The most common method for synthesizing DMOC is the oxidation of (2R,3R,5R)-2,5-dimethoxytetrahydrofuran-3-carbaldehyde using Jones reagent.
Scientific Research Applications
DMOC has been used in scientific research as a building block for the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. DMOC has also been used as a reagent for the synthesis of optically active compounds and as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
159551-31-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m1/s1 |
InChI Key |
QMIGEDXMDGEZSR-FSDSQADBSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5beta)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)
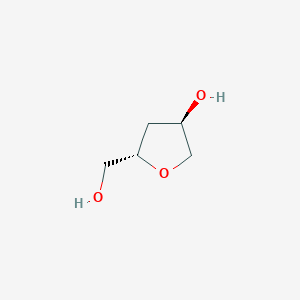
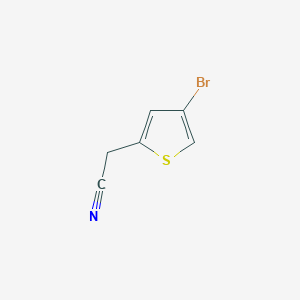




![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)
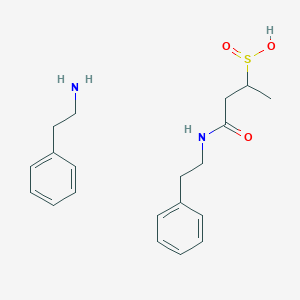
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)
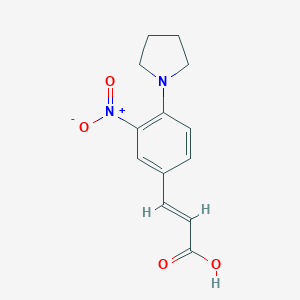
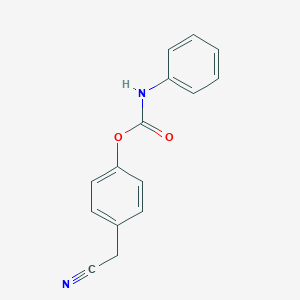
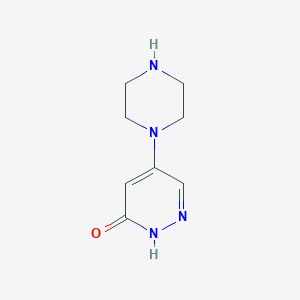
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)